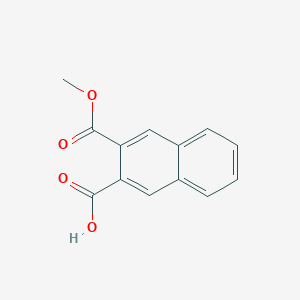

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxycarbonylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUHUQRLOGKXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid typically involves the esterification of naphthalene-2,3-dicarboxylic acid. One common method is the reaction of naphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Naphthalene-2,3-dicarboxylic acid+MethanolH2SO43-(Methoxycarbonyl)naphthalene-2-carboxylic acid+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Naphthalene-2,3-dicarboxylic acid.

Reduction: 3-(Hydroxymethyl)naphthalene-2-carboxylic acid.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Synthesis

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is utilized as a precursor in the synthesis of various organic compounds. Its structure allows for functionalization, making it an ideal candidate for creating more complex molecules. For instance, it can be transformed into naphthalenecarboxylic acid amides through amidation reactions, which are important in producing dyes and pharmaceuticals .

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Application |

|---|---|---|

| Amidation | Naphthalenecarboxylic acid amides | Dyes, pharmaceuticals |

| Esterification | Alkyl esters | Herbicides, plant growth hormones |

| Carbonylation | Naphthalene carboxylic acids | Various organic syntheses |

Medicinal Chemistry

Antitumor Activity

Recent studies have explored the potential of modified naphthalene derivatives, including this compound, for antitumor applications. These compounds have been shown to exhibit significant biological activity against various cancer cell lines while minimizing toxicity compared to traditional chemotherapeutics .

Case Study: Structure-Activity Relationship (SAR) Analysis

A study investigated the SAR of modified naphthalene derivatives and found that specific substitutions on the naphthalene ring significantly enhanced their cytotoxicity against tumor cells. The modifications included methoxycarbonyl groups which improved solubility and bioavailability, thereby increasing therapeutic efficacy .

Agricultural Chemistry

Synthesis of Herbicides and Plant Growth Regulators

Naphthalene carboxylic acids are known for their role in developing herbicides and plant growth regulators. The methoxycarbonyl group enhances the herbicidal activity of these compounds by improving their interaction with plant metabolic pathways .

Table 2: Applications in Agriculture

| Compound Type | Application | Example Uses |

|---|---|---|

| Herbicides | Weed control | Selective herbicides |

| Plant Growth Regulators | Growth enhancement | Growth hormones |

Materials Science

Dyes and Pigments

The chemical structure of this compound allows it to be used in synthesizing various dyes, particularly azo dyes. These dyes are widely utilized in textile industries due to their vibrant colors and stability .

Case Study: Synthesis of Azo Dyes

Research has demonstrated that by reacting this compound with diazonium salts, a series of azo dyes can be synthesized with varying properties tailored for specific applications in textiles and coatings .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The methoxycarbonyl group can participate in esterification reactions, modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Positional Isomerism : Significantly impacts melting points and solubility. The 6-substituted isomer has higher thermal stability than the 3-substituted target compound.

- Functional Groups: Hydroxyl and amino groups enhance polarity and bioactivity, whereas methoxycarbonyl and ester groups modulate reactivity and lipophilicity.

- Biological Activity : Bulky substituents (e.g., adamantyl in ADA ) improve cytotoxic effects, suggesting strategies for optimizing drug candidates.

Biological Activity

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid, also known as 3-methoxy-2-naphthoic acid, is an organic compound with a variety of biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound has the molecular formula and features a naphthalene ring substituted with a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 2-position. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition of growth at specific concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through several assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory conditions.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. For instance, its ability to modulate enzyme activity may be linked to its structural features that allow it to fit into active sites or allosteric sites on proteins.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

- Antioxidant Evaluation : In a comparative analysis with known antioxidants like ascorbic acid, this compound showed about 60% scavenging activity at a concentration of 100 µg/mL in the DPPH assay.

- Inflammation Model : In an animal model for inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls, indicating its potential therapeutic role in inflammatory diseases.

Data Tables

| Activity Type | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 50 µg/mL | Inhibition of S. aureus and E. coli growth |

| Antioxidant | 100 µg/mL | 60% DPPH scavenging activity |

| Anti-inflammatory | Varied doses | Significant reduction in paw edema |

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves carboxylation and methoxycarbonylation of naphthalene derivatives. Starting with 1-naphthol, carboxylation using CO₂ in chlorobenzene produces the sodium salt of 1-hydroxy-2-naphthoic acid. Methoxycarbonylation is achieved via esterification with methyl chloroformate under controlled pH (8–9) to prevent hydrolysis. Optimizing solvent polarity (e.g., dichloromethane vs. THF) and catalyst choice (e.g., DMAP) can enhance yields to >85%. Purity is improved via recrystallization from ethanol-water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the methoxycarbonyl group (δ ~3.9 ppm for –OCH₃; δ ~167–170 ppm for carbonyl carbons).

- FT-IR : Look for C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (carboxylic acid).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻ at m/z 228.04) and fragmentation patterns (loss of CO₂ or CH₃OH).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in substituent positioning .

Q. How should researchers handle and store this compound to minimize degradation and ensure safety?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2A). Avoid dust formation via local exhaust ventilation. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do structural modifications at the methoxycarbonyl group impact the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing methoxycarbonyl group activates the naphthalene ring for electrophilic substitution at the 1- and 6-positions. For nucleophilic substitution (e.g., Cl → OH), steric hindrance from the ester group reduces reaction rates. Computational modeling (DFT) predicts regioselectivity, while kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. DMSO) quantify activation energies. Substituent effects are validated via Hammett plots using para-substituted derivatives .

Q. What strategies can resolve inconsistencies in reported toxicity data for this compound across different model organisms?

- Methodological Answer : Apply systematic review criteria from toxicological profiles:

- Bias Risk Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting in animal studies .

- Inconsistency Analysis : Compare effect sizes (e.g., LD₅₀) across species using meta-regression. If variability exceeds 50%, conduct species-specific metabolomic profiling to identify differential detoxification pathways (e.g., cytochrome P450 isoforms) .

- Indirectness Adjustment : Prioritize studies with human-relevant exposure durations (≥28 days) and endpoints (e.g., hepatotoxicity markers over tumor incidence) .

Q. What enzymatic pathways are implicated in the aerobic biodegradation of this compound, and how can metabolic intermediates be tracked?

- Methodological Answer :

- Pathway Elucidation : Incubate with Sphingomonas spp. and monitor via LC-MS/MS. Key intermediates include 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid (via dioxygenase activity) and salicylate derivatives.

- Isotopic Labeling : Use ¹³C-labeled methoxycarbonyl groups to trace CO₂ release, confirming ring cleavage.

- Enzyme Inhibition : Apply specific inhibitors (e.g., 3-bromo-7-nitrobenzothiazole for dioxygenases) to validate rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent Screening : Conduct systematic solubility tests (e.g., shake-flask method) in buffered solutions (pH 2–12) to account for ionization.

- QSAR Modeling : Correlate solubility with logP (predicted ~2.1) and Hansen solubility parameters. Discrepancies often arise from impurities (e.g., residual naphthol); purity verification via HPLC-DAD (λ = 254 nm) is critical .

Experimental Design

Q. What in vitro models are most suitable for studying the compound’s inhibitory effects on human enzymes, and how should controls be designed?

- Methodological Answer :

- Enzyme Assays : Use recombinant CYP1A1/1B1 (expressed in E. coli) with luciferin-based substrates. Include positive controls (α-naphthoflavone) and negative controls (vehicle-only).

- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Account for non-specific binding via bovine serum albumin (BSA) controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.